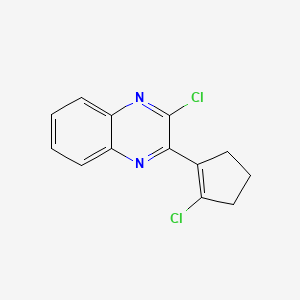
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoxaline core substituted with a 2-chlorocyclopent-1-en-1-yl group, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with chlorinated cyclopentene compounds. One common method includes the use of 2-chloroquinoxaline and 2-chlorocyclopent-1-ene under specific reaction conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced quinoxaline compounds, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoxaline: A simpler quinoxaline derivative with one chlorine substituent.
3-(2-Chlorocyclopent-1-en-1-yl)quinoxaline: A similar compound without the second chlorine atom.
2-Methyl-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline: A derivative with a methyl group instead of a chlorine atom at the 2-position.
Uniqueness
2-Chloro-3-(2-chlorocyclopent-1-en-1-yl)quinoxaline is unique due to the presence of both chlorine atoms and the cyclopentene ring, which confer distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H10Cl2N2 |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
2-chloro-3-(2-chlorocyclopenten-1-yl)quinoxaline |
InChI |
InChI=1S/C13H10Cl2N2/c14-9-5-3-4-8(9)12-13(15)17-11-7-2-1-6-10(11)16-12/h1-2,6-7H,3-5H2 |
Clé InChI |
KQMISGHWRANYLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)Cl)C2=NC3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)

![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)

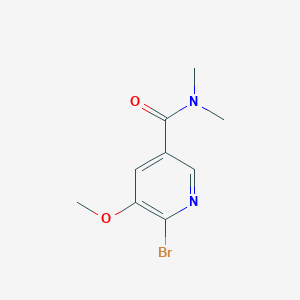
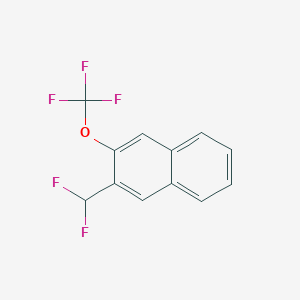
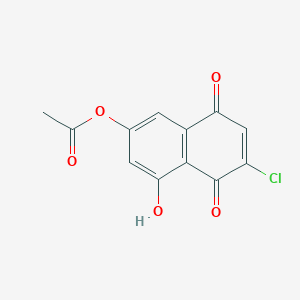

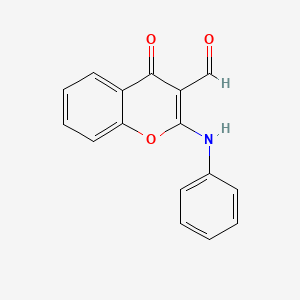
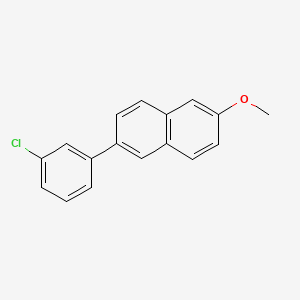
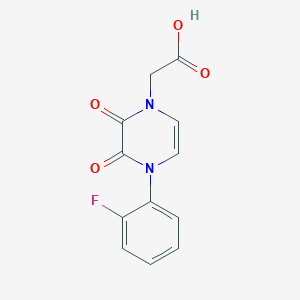

![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)

